molecular formula C20H25N3O3S B5328872 N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B5328872
M. Wt: 387.5 g/mol
InChI Key: ZLZDHLRLAYLGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide (Pep2m) is a compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound inhibits the activity of the proteasome, which is responsible for degrading proteins. This leads to the accumulation of toxic proteins in cancer cells, ultimately resulting in cell death. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. This results in a reduction in the levels of beta-amyloid in the brain. In Parkinson's disease, this compound activates the Nrf2/ARE pathway, which is responsible for the production of antioxidant enzymes. This leads to a reduction in oxidative stress and protection of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the levels of various proteins involved in cancer progression. In Alzheimer's disease, this compound reduces the levels of beta-amyloid and tau proteins and improves cognitive function. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress and improves motor function.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is its potential therapeutic applications in various diseases. It has been shown to be effective in preclinical studies and has the potential to be developed into a drug for human use. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-(phenylsulfonyl)piperazine with 2-bromoethylbenzene, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(2-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to reduce the levels of beta-amyloid and tau proteins, which are associated with the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(21-12-11-18-7-3-1-4-8-18)17-22-13-15-23(16-14-22)27(25,26)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZDHLRLAYLGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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